(S)-Methyl 3-amino-3-(3,4-dichlorophenyl)propanoate hydrochloride
CAS No.: 2565792-38-1
Cat. No.: VC11650315
Molecular Formula: C10H12Cl3NO2
Molecular Weight: 284.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 2565792-38-1 |
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Molecular Formula | C10H12Cl3NO2 |
Molecular Weight | 284.6 g/mol |
IUPAC Name | methyl (3S)-3-amino-3-(3,4-dichlorophenyl)propanoate;hydrochloride |
Standard InChI | InChI=1S/C10H11Cl2NO2.ClH/c1-15-10(14)5-9(13)6-2-3-7(11)8(12)4-6;/h2-4,9H,5,13H2,1H3;1H/t9-;/m0./s1 |
Standard InChI Key | DJSSFGWNYRSXFO-FVGYRXGTSA-N |
Isomeric SMILES | COC(=O)C[C@@H](C1=CC(=C(C=C1)Cl)Cl)N.Cl |
SMILES | COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Canonical SMILES | COC(=O)CC(C1=CC(=C(C=C1)Cl)Cl)N.Cl |
Introduction
Structural Characteristics and Stereochemical Significance
Molecular Architecture
The compound’s structure comprises three key components:
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A methyl propanoate ester () at position 1, enhancing lipid solubility and metabolic stability .
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A 3,4-dichlorophenyl group at position 3, contributing to hydrophobic interactions and electron-withdrawing effects that influence receptor binding.
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A primary amine () at position 3, protonated as in the hydrochloride salt form, enabling ionic interactions in biological systems .
The spatial arrangement of these groups is defined by the S-configuration at the chiral center, which dictates its stereoselective interactions with biological targets. X-ray crystallography of analogous compounds reveals that the 3,4-dichloro substitution induces a planar geometry in the phenyl ring, optimizing π-π stacking with aromatic residues in enzyme active sites.
Physicochemical Properties
Key physicochemical parameters derived from experimental and computational analyses include:
The hydrochloride salt form improves aqueous solubility ( in water at 25°C), making it suitable for in vitro assays.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis typically involves a three-step enantioselective process:
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Friedel-Crafts Acylation: 3,4-Dichlorophenylacetic acid is reacted with thionyl chloride to form the acyl chloride, followed by esterification with methanol to yield methyl 3-(3,4-dichlorophenyl)propanoate.
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Amination: The ester undergoes asymmetric amination using a chiral catalyst (e.g., Jacobsen’s thiourea) to introduce the amine group with >95% enantiomeric excess (ee).
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Salt Formation: The free base is treated with hydrochloric acid to precipitate the hydrochloride salt, purified via recrystallization from ethanol/water .
Critical challenges include minimizing racemization during amination and optimizing catalyst loading to reduce costs. Industrial-scale batches achieve yields of 68–72% with purity ≥95% .
Process Optimization
Recent advances employ flow chemistry to enhance reaction control:
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A continuous-flow reactor reduces racemization by maintaining precise temperature () and residence time (12 min).
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Immobilized enzymes (e.g., Candida antarctica lipase B) enable kinetic resolution, improving ee to 99%.
Biological Activity and Mechanistic Insights
Comparative Analysis with Enantiomers
The R-enantiomer (CAS 2097958-02-4) shows 40% lower affinity for NMDA receptors, underscoring the S-form’s stereochemical advantage.
Supplier | Location | Purity | 100 mg Price ($) | Lead Time (Days) |
---|---|---|---|---|
Angene International | China | 95% | 164 | 5 |
BLD Pharmatech | China | 95% | 160 | 7 |
Key Organics | United Kingdom | 95% | 310 | 10 |
Bulk purchases (5 g) from Advanced ChemBlocks cost $2,222, reflecting economies of scale .
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